(Rac)-BDA-366

Description

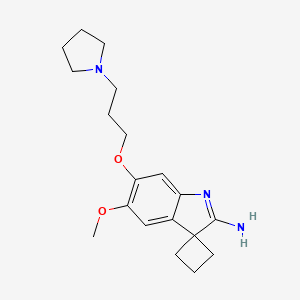

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCDJTRMYWSXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527503-11-2 |

Source

|

| Record name | 1527503-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-366: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-366 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By targeting the G9a/GLP complex, A-366 provides a valuable tool to probe the roles of these enzymes in various biological processes, including gene regulation, cell differentiation, and disease pathogenesis, particularly in oncology. This technical guide provides a comprehensive overview of the in vitro mechanism of action of A-366, detailing its biochemical and cellular activities, and providing protocols for key experimental assays.

Core Mechanism of Action

A-366 acts as a peptide-competitive inhibitor of the G9a/GLP complex.[1] It binds to the substrate-binding pocket of the enzyme, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. This inhibition leads to a global reduction in H3K9me2 levels within cells, subsequently leading to the de-repression of G9a/GLP target genes. In specific cellular contexts, such as leukemia, this alteration in gene expression can induce cellular differentiation and inhibit proliferation.[1]

Quantitative In Vitro Activity

The potency and selectivity of A-366 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | 3.3 | Biochemical | [2] |

| GLP | 38 | Biochemical | [2] |

Table 1: Biochemical Potency of A-366

| Cell Line | EC50 (nM) | Assay Type | Endpoint | Reference |

| PC-3 (Prostate) | ~300 | In-Cell Western | H3K9me2 reduction | [2] |

| HT-1080 (Fibrosarcoma) | Not specified | AlphaLISA | H3K9me2 reduction | [3] |

Table 2: Cellular Activity of A-366

Signaling Pathway

The mechanism of action of A-366 can be visualized as a direct signaling pathway leading to changes in gene expression and cellular phenotype.

Caption: A-366 inhibits the G9a/GLP complex, leading to reduced H3K9me2 and altered gene expression.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Biochemical G9a Inhibition Assay (Radioactive Filter Binding)

This protocol is adapted from standard radiometric methyltransferase assays.[4]

Objective: To determine the IC50 of A-366 against purified G9a enzyme.

Materials:

-

Recombinant human G9a enzyme

-

Biotinylated H3 (1-21) peptide substrate

-

S-[3H]-Adenosyl-L-methionine (SAM)

-

Unlabeled SAM

-

A-366 compound

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

Streptavidin-coated filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of A-366 in DMSO, then dilute in Assay Buffer.

-

In a 96-well plate, add 5 µL of the diluted A-366 or DMSO (vehicle control).

-

Add 20 µL of a solution containing G9a enzyme and biotinylated H3 peptide in Assay Buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of a solution containing a mix of S-[3H]-SAM and unlabeled SAM in Assay Buffer.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

Transfer 80 µL of the reaction mixture to a streptavidin-coated filter plate.

-

Incubate for 15 minutes at room temperature to allow binding of the biotinylated peptide.

-

Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.1% Tween-20).

-

Dry the plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each A-366 concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the G9a biochemical inhibition assay.

In-Cell Western Assay for H3K9me2

This protocol is based on the methodology described for assessing the cellular activity of A-366.[2][3]

Objective: To determine the EC50 of A-366 by measuring the reduction of H3K9me2 in a cellular context.

Materials:

-

Adherent cell line (e.g., PC-3)

-

96-well clear-bottom black plates

-

A-366 compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

-

Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3

-

Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of A-366 or DMSO (vehicle control) for 72 hours.

-

Remove the media and fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Tween-20.

-

Block the cells with Blocking Buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-H3K9me2 and anti-Total H3) diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of fluorescently labeled secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system to detect the fluorescence signals for both H3K9me2 and Total H3.

-

Quantify the integrated intensity of the signals. Normalize the H3K9me2 signal to the Total H3 signal for each well.

-

Calculate the percent reduction in the normalized H3K9me2 signal for each A-366 concentration relative to the vehicle control and determine the EC50 value.

Caption: Workflow for the In-Cell Western assay to measure H3K9me2 levels.

Conclusion

A-366 is a well-characterized in vitro tool for studying the biological functions of the G9a/GLP histone methyltransferase complex. Its high potency and selectivity make it a valuable chemical probe for elucidating the role of H3K9 methylation in health and disease. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of A-366 in their specific systems of interest. As our understanding of the epigenetic landscape continues to grow, the utility of selective inhibitors like A-366 in dissecting complex regulatory networks will undoubtedly expand.

References

- 1. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]

- 4. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]

A-366: A Potent and Selective G9a Histone Methyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G9a histone methyltransferase inhibitor, A-366. It details its mechanism of action, inhibitory activity, and effects on cellular processes and in vivo models. This document is intended to serve as a valuable resource for professionals in the fields of cancer research, epigenetics, and drug development.

Introduction

Histone methyltransferases (HMTs) are critical enzymes in epigenetic regulation, catalyzing the transfer of methyl groups to histone proteins. This modification plays a pivotal role in chromatin structure and gene expression. G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.

A-366 is a potent and highly selective small molecule inhibitor of G9a and GLP. It acts as a peptide-competitive inhibitor, effectively reducing global levels of H3K9me2 and inducing anti-tumor effects in various cancer models, particularly in leukemia.

Quantitative Inhibitory Activity

A-366 demonstrates potent and selective inhibition of G9a and GLP, with significantly lower activity against other histone methyltransferases. The following tables summarize the key quantitative data on its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of A-366

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | 3.3 | Cell-free enzymatic assay | [1][2][3] |

| GLP | 38 | Cell-free enzymatic assay | [1][3] |

| Spindlin1-H3K4me3 interaction | 182.6 | Not Specified | [3] |

A-366 exhibits over 1000-fold selectivity for G9a/GLP over a panel of 21 other methyltransferases[1][3].

Table 2: Cellular Activity of A-366

| Cell Line | Parameter | Value | Assay Type | Reference |

| PC-3 (Prostate Adenocarcinoma) | EC50 for H3K9me2 reduction | ~300 nM | In-Cell Western | [3] |

| MV4;11 (Acute Myeloid Leukemia) | Differentiation Induction | Dose-dependent | Not Specified | [3] |

| MV4;11 (Acute Myeloid Leukemia) | Proliferation Inhibition | Dose-dependent | Not Specified | [3] |

| MV4;11 (Acute Myeloid Leukemia) | Viability Reduction | Dose-dependent | Not Specified | [3] |

| HL-60 (Promyelocytic Leukemia) | Differentiation Induction | Dose-dependent | Not Specified | [3] |

| HL-60 (Promyelocytic Leukemia) | Proliferation Reduction | Dose-dependent | Not Specified | [3] |

Table 3: In Vivo Activity of A-366 in a Leukemia Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| SCID-beige mice with MV4;11 flank xenografts | 30 mg/kg/day via osmotic mini-pump for 14 days | 45% tumor growth inhibition | [3] |

| SCID-beige mice with MV4;11 flank xenografts | 30 mg/kg/day via osmotic mini-pump | Slow and steady decrease in total H3K9me2 levels in tumors | [4] |

Signaling Pathway and Mechanism of Action

A-366 functions as a peptide-competitive inhibitor of the histone methyltransferases G9a and GLP. By binding to the substrate-binding pocket, it prevents the methylation of histone H3 at lysine 9 (H3K9). This leads to a global reduction in H3K9me2, a mark associated with gene silencing. The subsequent reactivation of tumor suppressor genes and other differentiation-associated genes is believed to be a key mechanism behind the anti-leukemic effects of A-366.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of A-366.

G9a/GLP Biochemical Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro inhibitory activity of A-366 on G9a/GLP.

Materials:

-

G9a or GLP enzyme

-

A-366 inhibitor

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-H3K9me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

384-well white OptiPlate

Procedure:

-

Prepare serial dilutions of A-366 in assay buffer.

-

Add 2.5 µL of the A-366 dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of G9a or GLP enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of a solution containing biotinylated H3 peptide and SAM.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect methylation by adding 5 µL of AlphaLISA Acceptor beads conjugated with an anti-H3K9me2 antibody.

-

Incubate for 1 hour at room temperature.

-

Add 15 µL of Streptavidin-coated Donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

In-Cell Western Assay for H3K9me2 Levels

This protocol details the measurement of cellular H3K9me2 levels in response to A-366 treatment.

Materials:

-

Adherent cancer cell line (e.g., PC-3)

-

A-366 inhibitor

-

96-well clear bottom black plates

-

Formaldehyde solution

-

Triton X-100

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

-

Phosphate-buffered saline (PBS)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of A-366 for the desired time (e.g., 72 hours).

-

Fix the cells by adding formaldehyde solution directly to the media for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a solution of Triton X-100 in PBS for 20 minutes.

-

Wash the cells with PBS.

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with primary antibodies against H3K9me2 and total Histone H3 diluted in blocking buffer overnight at 4°C.

-

Wash the cells multiple times with PBS containing Tween-20.

-

Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells multiple times with PBS containing Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for H3K9me2 and normalize it to the total Histone H3 signal.

Leukemia Mouse Xenograft Study

This protocol outlines the in vivo evaluation of A-366 in a subcutaneous leukemia xenograft model.

Materials:

-

Immunodeficient mice (e.g., SCID-beige)

-

Leukemia cell line (e.g., MV4;11)

-

A-366 inhibitor

-

Vehicle solution

-

Osmotic mini-pumps

-

Calipers for tumor measurement

-

Matrigel (optional)

Procedure:

-

Harvest leukemia cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a mean size of approximately 200 mm³, randomize the mice into treatment and control groups.

-

Surgically implant osmotic mini-pumps filled with either A-366 solution (e.g., to deliver 30 mg/kg/day) or the vehicle control.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (e.g., after 14 days of treatment), euthanize the mice.

-

Excise the tumors and, if required, other tissues for pharmacodynamic analysis, such as western blotting for H3K9me2 levels.

-

Analyze the tumor growth data to determine the efficacy of A-366.

Conclusion

A-366 is a valuable research tool for investigating the biological roles of G9a and GLP. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of G9a/GLP inhibition. The anti-leukemic properties of A-366 highlight the therapeutic potential of targeting these histone methyltransferases in oncology. This technical guide provides a foundation for researchers to design and execute experiments utilizing A-366, contributing to a deeper understanding of epigenetic regulation in health and disease.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A-366: A Technical Guide to a Selective G9a/GLP Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of A-366, a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). A-366 serves as a critical chemical probe for elucidating the biological roles of these enzymes in epigenetic regulation and disease, particularly in oncology.

Core Chemical Properties and Structure

A-366 is a spiro-indole derivative optimized from a high-throughput screening hit. Its design incorporates a propyl-pyrrolidine moiety that effectively occupies the lysine-binding channel of the G9a enzyme.

| Property | Data | Reference |

| IUPAC Name | 5'-methoxy-6'-[3-(1-pyrrolidinyl)propoxy]-spiro[cyclobutane-1,3'-[3H]indol]-2'-amine | |

| Molecular Formula | C₁₉H₂₇N₃O₂ | [1] |

| Molecular Weight | 329.44 g/mol | [1] |

| CAS Number | 1527503-11-2 | |

| SMILES String | NC1=NC2=CC(OCCCN3CCCC3)=C(OC)C=C2C14CCC4 | |

| Physical Appearance | Solid | |

| Solubility | DMSO: ~10 mg/mL | [1] |

| Storage Temperature | -20°C |

Mechanism of Action and Biological Activity

A-366 is a peptide-competitive inhibitor, meaning it competes with the histone substrate for binding to the active site of G9a and GLP.[2] This inhibition is highly potent and selective. The primary downstream effect of G9a/GLP inhibition by A-366 is the global reduction of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3]

| Parameter | Value | Target(s) | Assay Type | Reference |

| IC₅₀ (Inhibitory Concentration 50%) | 3.3 nM | G9a (EHMT2) | Enzymatic | [1] |

| IC₅₀ (Inhibitory Concentration 50%) | 38 nM | GLP (EHMT1) | Enzymatic | [1] |

| EC₅₀ (Effective Concentration 50%) | ~300 nM | Cellular H3K9me2 | In-Cell Western | [1][3] |

| Selectivity | >1000-fold | Over 21 other methyltransferases | Enzymatic | [1] |

| Other Activity | IC₅₀ = 182.6 nM | Spindlin1-H3K4me3 interaction | - | [1] |

A-366 has demonstrated significant biological effects in cancer cell lines, particularly in leukemia. Unlike other G9a/GLP inhibitors, A-366 shows reduced cytotoxicity while maintaining potent activity against H3K9me2.[2] In leukemia cell lines such as MV4;11 and HL-60, treatment with A-366 leads to a decrease in proliferation, an increase in cellular differentiation markers (e.g., CD11b), and morphological changes consistent with differentiation.[1][4]

Signaling Pathway and Experimental Workflows

Signaling Pathway of A-366 Action

The diagram below illustrates the primary mechanism of A-366. By inhibiting the "writer" enzymes G9a and GLP, it prevents the deposition of the repressive H3K9me2 mark. This leads to a more open chromatin state at specific gene promoters, allowing for the expression of genes, such as those involved in cellular differentiation.

Caption: Mechanism of A-366 action on the G9a/GLP signaling pathway.

Experimental Workflow: In Vitro HMT Assay

This workflow outlines a typical radiometric assay to determine the enzymatic potency (IC₅₀) of A-366 against G9a.

Caption: Workflow for an in vitro histone methyltransferase (HMT) enzymatic assay.

Experimental Workflow: Cell-Based Western Blot

This workflow details the process for measuring changes in cellular H3K9me2 levels following treatment with A-366.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]

An In-Depth Technical Guide on the Physicochemical Properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the selective G9a/GLP histone lysine methyltransferase inhibitor, 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366. Due to the limited publicly available proprietary data on this specific compound, this guide focuses on summarizing the known physicochemical properties and providing detailed, standardized experimental protocols for determining aqueous solubility and stability. These protocols are based on established methodologies and regulatory guidelines, enabling researchers to generate robust and reliable data for this compound. Additionally, this guide illustrates the G9a signaling pathway, the primary target of A-366, and presents standardized workflows for solubility and stability testing using Graphviz diagrams.

Introduction

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a potent and selective, peptide-competitive inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), with IC50 values of 3.3 nM and 38 nM, respectively.[1][2] It exhibits over 1,000-fold selectivity against other methyltransferases.[1][2] G9a and GLP are responsible for the mono- and di-methylation of lysine 9 on histone 3 (H3K9me1/2), epigenetic marks associated with transcriptional repression.[3] The inhibition of G9a/GLP by A-366 leads to a reduction in global H3K9me2 levels, which has been shown to induce differentiation and inhibit the growth of various cancer cell lines, particularly in leukemia.[3][4][5]

Given its therapeutic potential, a thorough understanding of the physicochemical properties of A-366, such as its solubility and stability, is critical for its development as a drug candidate. These properties significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage requirements.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine is presented in Table 1.

Table 1: Physicochemical Properties of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

| Property | Value | Source |

| Molecular Formula | C19H27N3O2 | ChemBK |

| Molecular Weight | 329.44 g/mol | Guidechem |

| Appearance | White to beige solid/powder | ChemBK, Guidechem |

| Solubility | 10 mM in DMSO | ChemBK |

| Predicted Density | 1.29 ± 0.1 g/cm³ | ChemBK, Guidechem |

| Predicted Boiling Point | 533.6 ± 60.0 °C | ChemBK, Guidechem |

| Predicted LogP | 3.05770 | Guidechem |

Solubility

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often used in early drug discovery for high-throughput screening. It measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Objective: To determine the kinetic aqueous solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.

Materials:

-

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Automated liquid handler

-

Plate shaker

-

Microplate reader capable of detecting light scattering (nephelometry) or UV absorbance

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Quantification (Optional): For more precise measurement, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS or UV spectroscopy against a standard curve.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at equilibrium and is considered the "gold standard" for solubility determination.

Objective: To determine the thermodynamic aqueous solubility of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.

Materials:

-

Solid 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Shaking incubator or roller mixer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (pH 7.4).

-

Equilibration: Cap the vials and agitate them in a shaking incubator or on a roller mixer at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

Stability

The stability of a drug candidate under various environmental conditions is crucial for its development, manufacturing, and storage. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: pH Stability

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Objective: To evaluate the hydrolytic stability of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine across a range of pH values.

Materials:

-

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

-

Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Incubator

-

HPLC-UV or LC-MS system

Procedure:

-

Solution Preparation: Prepare solutions of the compound at a known concentration in each of the different pH buffers.

-

Incubation: Store the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics and half-life.

Experimental Protocol: Temperature Stability

This protocol evaluates the stability of the compound at different temperatures.

Objective: To assess the thermal stability of solid and solution forms of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.

Materials:

-

Solid and pre-dissolved (e.g., in a suitable buffer) 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine

-

Temperature-controlled stability chambers

-

HPLC-UV or LC-MS system

Procedure:

-

Sample Preparation: Place solid samples and solutions of the compound in appropriate containers.

-

Storage: Store the samples in stability chambers at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH, and a low temperature control like 5°C).

-

Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 6 months), remove samples from the chambers.

-

Analysis: For solid samples, dissolve them in a suitable solvent. Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and any degradants. Visual inspection for changes in physical appearance should also be performed.

-

Data Analysis: Determine the degradation rate at each temperature to predict the shelf-life of the compound.

Experimental Protocol: Photostability

This protocol assesses the stability of the compound when exposed to light, following ICH Q1B guidelines.

Objective: To evaluate the photostability of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine.

Materials:

-

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (solid and in solution)

-

Photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps)

-

Transparent and opaque containers

-

HPLC-UV or LC-MS system

Procedure:

-

Sample Preparation: Place solid and solution samples in transparent containers. Prepare control samples in opaque containers to protect them from light.

-

Light Exposure: Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the light-exposed and control samples. Assess for any physical changes (e.g., color change) and quantify the parent compound and degradation products using a stability-indicating HPLC method.

-

Data Analysis: Compare the results from the exposed and control samples to determine the extent of photodegradation.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine and the general workflows for the experimental protocols described above.

Caption: Mechanism of action of A-366 in inhibiting the G9a/GLP complex.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Caption: General workflow for stability testing of a drug candidate.

Conclusion

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a promising epigenetic modulator with potential applications in oncology. While some basic physicochemical data are available, comprehensive aqueous solubility and stability profiles are not publicly documented. This guide provides detailed, standardized protocols based on industry best practices and regulatory guidelines to enable researchers to generate the necessary data to support the continued development of this compound. The provided diagrams offer a clear visualization of the compound's mechanism of action and the experimental workflows required for its thorough characterization. The generation of robust solubility and stability data will be essential for the successful translation of this potent G9a/GLP inhibitor from a preclinical candidate to a potential therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) for Epigenetic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, also known as A-366, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This document details the compound's mechanism of action in the context of epigenetic regulation, presents key quantitative data from various in vitro and in vivo studies, and offers detailed experimental protocols for its application in research. Furthermore, this guide includes visual representations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of its use in epigenetic studies.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Among these modifications, histone methylation is a key process mediated by histone methyltransferases (HMTs). G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, or EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[1][2][3]

A-366 is a potent, peptide-competitive inhibitor of G9a and GLP.[4][5] Its high selectivity and cell permeability make it a valuable tool for elucidating the biological functions of G9a/GLP and for exploring their therapeutic potential. This guide serves as a technical resource for researchers utilizing A-366 in their epigenetic studies.

Mechanism of Action

A-366 selectively inhibits the enzymatic activity of G9a and GLP, which form a heteromeric complex to catalyze the transfer of methyl groups to H3K9.[6][7] By competing with the histone substrate, A-366 prevents the methylation of H3K9. This leads to a reduction in global H3K9me2 levels, thereby reactivating the expression of genes silenced by this repressive mark.[4] The inhibition of G9a/GLP by A-366 has been shown to induce differentiation and inhibit the growth of certain cancer cells, particularly in leukemia.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for A-366 from various studies.

Table 1: In Vitro Inhibitory Activity of A-366

| Target | IC50 (nM) | Assay Type | Reference |

| G9a | 3.3 | Biochemical | [8][9] |

| GLP (EHMT1) | 38 | Biochemical | [8][9] |

| Spindlin1-H3K4me3 interaction | 182.6 | Biochemical | [9] |

Table 2: Cellular Activity of A-366

| Cell Line | Parameter | EC50 (nM) | Treatment Duration | Assay | Reference |

| PC-3 | H3K9me2 Reduction | ~300 | 72 hours | In-Cell Western | [4][9] |

Table 3: In Vivo Activity of A-366 in a Leukemia Xenograft Model (MV4;11 cells)

| Dosage | Administration | Treatment Duration | Outcome | Reference |

| 30 mg/kg/day | Osmotic mini-pump | 14 days | 45% tumor growth inhibition | [1] |

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to assess the efficacy of A-366.

In-Cell Western (ICW) Assay for H3K9me2 Quantification

This protocol is adapted for a 96-well plate format.

Materials:

-

A-366

-

PC-3 cells (or other suitable cell line)

-

96-well black-walled imaging plates

-

Formaldehyde (methanol-free)

-

Triton X-100

-

Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)

-

Primary antibody: Anti-H3K9me2 (e.g., Abcam ab1220)

-

Normalization antibody: Anti-Total Histone H3 (e.g., Cell Signaling Technology #4499)

-

IRDye®-conjugated secondary antibodies (e.g., LI-COR)

-

Phosphate-buffered saline (PBS)

-

LI-COR Odyssey® Imaging System or equivalent

Procedure:

-

Cell Seeding: Seed PC-3 cells in a 96-well black-walled plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of A-366 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-treated control.

-

Fixation: Remove the culture medium and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the wells twice with 200 µL of PBS. Add 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.

-

Blocking: Wash the wells three times with PBS containing 0.1% Tween-20 (PBST). Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and anti-total H3) in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells five times with PBST. Add 50 µL of the appropriate IRDye-conjugated secondary antibodies, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature, protected from light.

-

Imaging: Wash the wells five times with PBST. Remove the final wash and allow the plate to dry. Scan the plate using a LI-COR Odyssey® Imaging System in the 700 nm and 800 nm channels.

-

Data Analysis: Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal for each well. Plot the normalized signal against the A-366 concentration to determine the EC50 value.

Cell Viability Assay (CellTiter-Glo®)

Materials:

-

A-366

-

Leukemia cell lines (e.g., MV4;11, HL-60)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed leukemia cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of A-366 to the wells. Include a DMSO-treated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 4 to 14 days).

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and plot against the A-366 concentration to determine the IC50 for cell viability.

Leukemia Cell Differentiation Assays

4.3.1. Flow Cytometry for CD11b Expression

Materials:

-

A-366

-

MV4;11 cells

-

FITC- or PE-conjugated anti-CD11b antibody

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Treatment: Treat MV4;11 cells with A-366 (e.g., 1-5 µM) for 14 days.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in flow cytometry staining buffer. Add the anti-CD11b antibody and incubate for 30 minutes on ice in the dark.

-

Analysis: Wash the cells and resuspend in staining buffer. Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

4.3.2. Wright-Giemsa Staining for Morphological Assessment

Materials:

-

A-366

-

MV4;11 cells

-

Microscope slides

-

Wright-Giemsa stain

-

Methanol

-

Light microscope

Procedure:

-

Treatment: Treat MV4;11 cells with A-366 (e.g., 5 µM) for 10 days.

-

Smear Preparation: Prepare a thin smear of the treated cells on a microscope slide and allow it to air dry.

-

Fixation: Fix the smear with methanol for 1-2 minutes.

-

Staining: Cover the slide with Wright-Giemsa stain for 3-5 minutes. Add an equal volume of buffered water (pH 6.8) and allow the stain to develop for 5-10 minutes.

-

Rinsing and Drying: Rinse the slide with distilled water and allow it to air dry.

-

Microscopy: Examine the slide under a light microscope to observe changes in cell morphology, such as an increased cytoplasm-to-nucleus ratio and nuclear lobulation, which are indicative of differentiation.[1][3]

Conclusion

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a powerful and selective research tool for investigating the epigenetic roles of G9a and GLP. Its well-characterized mechanism of action and demonstrated cellular and in vivo activity make it an invaluable compound for studies in cancer biology and other fields where G9a/GLP-mediated gene silencing is implicated. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize A-366 in their investigations.

References

- 1. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]

- 2. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 5. revvity.com [revvity.com]

- 6. embopress.org [embopress.org]

- 7. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. promega.com [promega.com]

A-366 and GLP (G9a-like protein) Inhibition: A Technical Guide

This technical guide provides an in-depth overview of A-366, a potent and selective small molecule inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression and the therapeutic potential of G9a/GLP inhibition.

Introduction to G9a/GLP and A-366

G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1) are closely related protein lysine methyltransferases that play a critical role in transcriptional repression.[1][2] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are hallmarks of silent euchromatin and contribute to the formation of heterochromatin.[3][4][5] G9a and GLP often function as a heterodimeric complex to carry out their roles in gene silencing.[2][6] The dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[6][7][8]

A-366 is a novel, potent, and highly selective, peptide-competitive inhibitor of G9a and GLP.[9][10] Its high selectivity, with over 1000-fold greater potency for G9a/GLP compared to other methyltransferases, makes it a valuable chemical probe for elucidating the biological functions of these enzymes.[10][11]

Quantitative Data on A-366 Activity

The following tables summarize the key quantitative data regarding the potency and cellular activity of A-366.

Table 1: In Vitro Inhibitory Potency of A-366

| Target | IC50 (nM) | Assay Conditions |

| G9a (EHMT2) | 3.3 | Enzymatic assay with recombinant human G9a.[10][11] |

| GLP (EHMT1) | 38 | Enzymatic assay with recombinant human GLP.[10][11] |

| Other Methyltransferases | >1000-fold selectivity | Tested against a panel of 21 other methyltransferases.[10][11] |

Table 2: Cellular Activity of A-366

| Parameter | EC50 (nM) | Cell Line | Assay | Duration |

| H3K9me2 Reduction | ~300 | PC-3 (Prostate Adenocarcinoma) | In-Cell Western | 72 hours |

Table 3: In Vivo Activity of A-366

| Animal Model | Treatment | Effect |

| Leukemia Xenograft (MV4;11) | 30 mg/kg/day via osmotic pump for 14 days | 45% tumor growth inhibition.[10] |

Signaling Pathways and Mechanisms of Action

A-366 competitively inhibits the binding of peptide substrates to the active sites of G9a and GLP.[9][10] This inhibition prevents the transfer of methyl groups from the cofactor S-adenosyl-l-methionine (AdoMet) to histone H3 lysine 9. The resulting decrease in H3K9me2 levels leads to a more open chromatin structure, which can reactivate the expression of silenced genes. In the context of leukemia, this has been shown to induce cellular differentiation and inhibit proliferation.[7][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to measure the levels of histone H3 lysine 9 dimethylation within cells following treatment with A-366.[9][12]

Materials:

-

PC-3 cells (or other relevant cell line)

-

96-well cell culture plates

-

A-366 compound and DMSO (vehicle control)

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer)

-

Primary antibodies: Rabbit anti-H3K9me2 and Mouse anti-Histone H3 (total H3 control)

-

Secondary antibodies: IRDye-conjugated goat anti-rabbit and goat anti-mouse

-

Fluorescence imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Seeding: Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of A-366 (e.g., 0.01 to 10 µM) or DMSO for 72 hours.[10]

-

Fixation: Remove media and fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash wells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Wash wells and block with blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies (anti-H3K9me2 and anti-total H3) diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash wells and incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Imaging and Analysis: Wash wells, allow to dry, and scan the plate using a fluorescence imaging system. Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal to control for cell number variability. The EC50 value can then be calculated from the dose-response curve.

ChIP is used to determine the association of specific proteins (like histones with specific modifications) with particular genomic regions. The following is a generalized protocol.

Materials:

-

Cells treated with A-366 or DMSO

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

Lysis buffer, Wash buffers, and Elution buffer

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibody against H3K9me2

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13][14]

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.[15] This step requires optimization for each cell type and instrument.[15][16]

-

Immunoprecipitation: Pre-clear the chromatin lysate with beads. Then, incubate the sheared chromatin overnight at 4°C with an anti-H3K9me2 antibody.[16] An IgG control should be run in parallel to determine background signal.[16]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt and high-salt buffers to remove non-specifically bound chromatin.[17]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol:chloroform extraction.[14]

-

Analysis: Use the purified DNA for quantitative PCR (qPCR) to assess the enrichment of H3K9me2 at specific gene promoters.

This protocol is for the analysis of total histone modifications from cell lysates.

Materials:

-

Cells treated with A-366 or DMSO

-

RIPA lysis buffer or acid extraction buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H3K9me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells using RIPA buffer or perform an acid extraction to enrich for histones.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1-2 hours to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply a chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control, such as total histone H3, to ensure equal protein loading.[19]

Conclusion

A-366 is a highly selective and potent inhibitor of the G9a and GLP histone methyltransferases. Its utility as a chemical probe has been demonstrated in various cellular and in vivo models, where it effectively reduces levels of H3K9me2, leading to changes in gene expression and cellular phenotype, such as the induction of differentiation in leukemia cells.[7][9] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers investigating the roles of G9a/GLP in health and disease and for those in the early stages of developing epigenetic therapies.

References

- 1. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Methyltransferases G9a/Ehmt2 and GLP/Ehmt1 Are Associated with Cell Viability and Poorer Prognosis in Neuroblastoma and Ewing Sarcoma [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EHMT2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]

- 8. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 19. Differential Expression of Antioxidant and Oxidant Pathways in Chronic Rhinosinusitis Without Nasal Polyps [mdpi.com]

Methodological & Application

Application Notes and Protocols for A-366 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

A-366 is a potent, cell-active, and highly selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2][3] Histone methyltransferases are crucial epigenetic regulators that modify lysine and arginine residues on histones, playing a significant role in cancer development and maintenance.[3][4] G9a and GLP specifically catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.

A-366 acts as a peptide-competitive inhibitor, demonstrating high selectivity for G9a/GLP over a wide range of other methyltransferases.[2][5] Its application in cell culture enables the investigation of the biological consequences of G9a/GLP inhibition. Studies have shown that A-366 treatment leads to a time- and concentration-dependent reduction of global H3K9me2 levels.[5] Unlike some other G9a/GLP inhibitors, A-366 exhibits lower cytotoxicity while effectively inducing differentiation and inhibiting proliferation in various cancer cell lines, particularly in leukemia.[2][3][5] These characteristics make A-366 a valuable chemical probe for elucidating the role of G9a/GLP in gene regulation, cell fate decisions, and disease pathogenesis.

Mechanism of Action

A-366 selectively binds to the substrate peptide-binding pocket of G9a and GLP, preventing the transfer of methyl groups to histone H3 lysine 9. This leads to a global decrease in H3K9me2 levels, altering chromatin structure and reactivating the expression of silenced genes.

Caption: Mechanism of A-366 action on the G9a/GLP signaling pathway.

Quantitative Data

The following tables summarize the potency and cellular activity of A-366.

Table 1: Potency and Selectivity of A-366

| Target | Parameter | Value | Reference |

|---|---|---|---|

| G9a | Enzymatic IC₅₀ | 3.3 nM | [1][2][6] |

| GLP (EHMT1) | Enzymatic IC₅₀ | 38 nM | [1][2] |

| Spindlin1-H3K4me3 Interaction | IC₅₀ | 182.6 nM | [2] |

| PC-3 Cells (Prostate) | Cellular EC₅₀ (H3K9me2 reduction) | ~300 nM | [2][5] |

| Selectivity | Fold-selectivity over 21 other methyltransferases | >1000-fold |[1][2][6] |

Table 2: IC₅₀ Values of A-366 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| SU-DHL-10 | B Cell Lymphoma | 21.93 |

| RCC-JW | Kidney Carcinoma | 21.94 |

| NCI-H526 | Small Cell Lung Carcinoma | 22.65 |

| SUP-B15 | Acute Lymphoblastic Leukemia | 23.44 |

| SW1783 | Glioma | 23.66 |

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[7]

Experimental Protocols

Protocol 1: Preparation of A-366 Stock Solutions

Materials:

-

A-366 powder (Molecular Weight: 329.44 g/mol )[6]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 3.29 mg of A-366 powder in 1 mL of DMSO. For other concentrations, adjust the volume accordingly. A-366 is soluble in DMSO up to 100 mM.[6]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[2] When ready to use, thaw an aliquot at room temperature.

Protocol 2: General Protocol for Cell Treatment

Materials:

-

Cultured cells in exponential growth phase

-

Complete cell culture medium

-

A-366 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile tissue culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they do not reach confluency before the end of the experiment. Allow cells to adhere and resume proliferation overnight (typically 12-24 hours).

-

Preparation of Working Solutions: Dilute the A-366 stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range for initial experiments is 0.1 µM to 10 µM.[2] Prepare a vehicle control using the same final concentration of DMSO as in the highest A-366 dose.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of A-366 or vehicle control.

-

Incubation: Return the cells to the incubator. The incubation period can vary significantly depending on the assay. For H3K9me2 reduction, a minimum of 72 hours is often required.[5] For proliferation or differentiation assays, longer incubation periods (e.g., 4 to 14 days) may be necessary.[2]

-

Analysis: After incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 3: Western Blot Analysis of H3K9me2 Levels

This protocol allows for the validation of A-366 activity by measuring the reduction in its target epigenetic mark.

Materials:

-

A-366 treated and control cells

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-H3K9me2, Anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and then transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (anti-H3K9me2 and anti-Total H3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the H3K9me2 signal to the Total Histone H3 signal to determine the relative reduction in methylation.

Protocol 4: Cell Proliferation and Viability Assay

This protocol measures the effect of A-366 on cell growth and survival.

Materials:

-

A-366 treated and control cells in a 96-well plate

-

MTT, WST-1, or resazurin-based viability reagent

-

Plate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of A-366 and a vehicle control as described in Protocol 2. Include wells with medium only for background control.

-

Incubation: Incubate the plate for the desired duration (e.g., 4 days for HL-60 cells).[2]

-

Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Measurement: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus A-366 concentration. Use non-linear regression to calculate the IC₅₀ value.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting cell-based assays with A-366.

Caption: A generalized workflow for A-366 cell culture experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. the-histone-methyltransferase-inhibitor-a-366-uncovers-a-role-for-g9a-glp-in-the-epigenetics-of-leukemia - Ask this paper | Bohrium [bohrium.com]

- 4. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]

- 7. Drug: A-366 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Application Notes and Protocols for In Vivo Studies of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine, a compound also identified as A-366. This potent and selective inhibitor of the G9a/GLP histone lysine methyltransferase serves as a critical tool for epigenetic research.[1][2] The provided information includes recommended dosage from preclinical cancer models, detailed experimental procedures, and an overview of the compound's mechanism of action. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to facilitate comprehension and experimental replication.

Compound Information

| Parameter | Value |

| Compound Name | 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine |

| Synonym(s) | A-366 |

| CAS Number | 1527503-11-2 |

| Molecular Formula | C19H27N3O2 |

| Molecular Weight | 329.44 g/mol |

| Target(s) | G9a (EHMT2), GLP (EHMT1) histone methyltransferases |

Mechanism of Action

A-366 is a potent, peptide-competitive inhibitor of the histone methyltransferases G9a and the closely related G9a-like protein (GLP).[2] G9a and GLP are responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1/2), epigenetic marks generally associated with transcriptional repression.[3] By inhibiting G9a/GLP, A-366 leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes.

One of the key signaling cascades influenced by G9a is the Hippo pathway. G9a-mediated H3K9me2 can silence the expression of the tumor suppressor kinase LATS2. Reduced LATS2 activity leads to the activation of the oncogenic transcriptional co-activator YAP.[4] Therefore, inhibition of G9a by A-366 can restore LATS2 expression, leading to the phosphorylation and subsequent inhibition of YAP.

G9a-Hippo Signaling Pathway

Caption: G9a/GLP-Hippo Signaling Pathway Inhibition by A-366.

In Vivo Dosage and Administration

The following dosage and administration protocol is based on a study utilizing A-366 in a subcutaneous xenograft mouse model of leukemia.[3][5]

Dosage Summary

| Animal Model | Dosage | Administration Route | Duration | Reference |

| SCID/bg Mice | 30 mg/kg/day | Continuous subcutaneous infusion via osmotic mini-pump | 14 days | [3][5] |

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of A-366 in a subcutaneous tumor model.

Materials

-

A-366

-

Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, saline; requires optimization)

-

Tumor cells (e.g., MV4;11 human leukemia cells)

-

Immunocompromised mice (e.g., SCID/bg)

-

Osmotic mini-pumps (e.g., Alzet)

-

Calipers for tumor measurement

-

Standard animal housing and monitoring equipment

Experimental Workflow Diagram

Caption: Workflow for an In Vivo Xenograft Study with A-366.

Detailed Procedure

-

Cell Culture and Implantation: Culture MV4;11 cells under standard conditions. On Day 0, subcutaneously implant the cells into the flank of SCID/bg mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Grouping: Once tumors reach an average volume of approximately 200 mm³, randomize the mice into two groups: a vehicle control group and an A-366 treatment group.

-

Pump Implantation and Treatment:

-

Prepare the osmotic mini-pumps to deliver 30 mg/kg/day of A-366 or vehicle, according to the manufacturer's instructions.

-

Surgically implant the pumps subcutaneously on the dorsal side of the mice.

-

-

In-Life Monitoring: Continue to monitor tumor volume and body weight every 2-3 days for the 14-day treatment period. Observe the animals for any signs of toxicity.

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

If conducting PK/PD studies, collect blood and tumor tissue at specified time points for analysis of A-366 concentration and H3K9me2 levels.[5]

-

Pharmacokinetics and Pharmacodynamics

In a study with MV4;11 tumor-bearing animals, A-366 was administered at 30 mg/kg/day via osmotic mini-pump. Plasma and tissue samples were collected to analyze drug levels and the modulation of H3K9me2.[5] This analysis is crucial for correlating drug exposure with the desired biological effect.

Safety and Toxicology

In the aforementioned study, A-366 administered at 30 mg/kg/day for 14 days by osmotic mini-pump showed no signs of toxicity in the treated mice.[3] However, comprehensive toxicology studies are required to establish a full safety profile.

Conclusion

5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro(cyclobutane-1,3'-indol)-2'-amine (A-366) is a valuable research tool for investigating the role of the G9a/GLP methyltransferases in health and disease. The provided dosage of 30 mg/kg/day via continuous infusion serves as a starting point for in vivo studies in mouse models of cancer. Researchers should perform pilot studies to determine the optimal dose and administration schedule for their specific animal model and disease context. Careful monitoring of both efficacy and potential toxicity is essential for successful in vivo experimentation.

References

Application Notes and Protocols for A-366 as an Inhibitor of the Spindlin1-H3K4me3 Interaction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A-366 to inhibit the interaction between Spindlin1 and trimethylated histone H3 at lysine 4 (H3K4me3). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Spindlin1 is a "reader" protein that recognizes and binds to specific post-translational modifications on histone tails, particularly H3K4me3. This interaction is crucial for the regulation of gene transcription. Dysregulation of Spindlin1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. A-366 is a small molecule inhibitor that has been shown to disrupt the Spindlin1-H3K4me3 interaction, thereby modulating downstream signaling pathways.

Data Presentation

A-366 Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative data for A-366's inhibitory potency and its effects on various cell types.

| Target | Assay Type | IC50 (nM) | Reference |

| Spindlin1 | Fluorescence Polarization | 182.6 | [1] |

| Spindlin1-H3K4me3 Interaction | - | 72 | [2] |

| G9a | - | 3.3 | [1][3] |

| GLP | - | 38 | [3] |

Table 1: In Vitro Inhibitory Activity of A-366. This table shows the half-maximal inhibitory concentration (IC50) of A-366 against Spindlin1 and the histone methyltransferases G9a and GLP.

| Cell Type | Assay Type | Parameter | Value (µM) | Reference |

| CD4+ T cells | Cytotoxicity | IC50 | 40 - 80 | [3] |

| B cells | Cytotoxicity | IC50 | 40 - 80 | [3] |

| Monocytes | Cytotoxicity | IC50 | 40 - 80 | [3] |

| M2 Macrophages | Cytotoxicity | IC50 | 40 - 80 | [3] |

| B cells | B cell activation | Effective Concentration | 5 | [2][3] |

Table 2: Cellular Activity of A-366. This table presents the cytotoxic effects (IC50) of A-366 on various immune cells and the effective concentration required to prevent B cell activation.

Signaling Pathway and Mechanism of Action

Spindlin1 acts as a transcriptional co-activator by recognizing the H3K4me3 mark on histone tails at gene promoters. This binding event facilitates the recruitment of the transcriptional machinery, leading to the expression of target genes. One of the key downstream pathways regulated by Spindlin1 is the Wnt/β-catenin signaling pathway. Spindlin1 interacts with TCF4, a key transcription factor in this pathway, and promotes the transcription of Wnt target genes, which are often involved in cell proliferation and survival.

A-366 inhibits this process by binding to the aromatic cage of Spindlin1's second Tudor domain, the same pocket that recognizes the H3K4me3 mark. This competitive inhibition prevents Spindlin1 from binding to chromatin, thereby repressing the transcription of Wnt target genes.

References

Application Notes and Protocols for Western Blot Analysis of Histone Modifications Following A-366 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of A-366, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), in cell-based assays. The primary focus is on the subsequent analysis of histone H3 lysine 9 dimethylation (H3K9me2) levels by Western blot.

Introduction

A-366 is a chemical probe that acts as a competitive inhibitor of the G9a/GLP complex.[1] This complex is the primary enzyme responsible for mono- and di-methylation of H3K9 in euchromatin, epigenetic marks associated with transcriptional repression.[2][3] Inhibition of G9a/GLP by A-366 leads to a reduction in global H3K9me2 levels, making it a valuable tool for studying the role of this histone modification in various biological processes, including gene regulation, and for investigating its potential as a therapeutic target in diseases such as cancer. Western blotting is a key technique to verify the cellular activity of A-366 by detecting changes in H3K9me2 levels.

Data Presentation